molecular formula C24H16Cl2F3N3OS B2507542 2-((5-(3,4-dichlorophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide CAS No. 1226453-21-9

2-((5-(3,4-dichlorophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide

Cat. No. B2507542
CAS RN: 1226453-21-9
M. Wt: 522.37
InChI Key: QFSWYOHWNNFYKG-UHFFFAOYSA-N
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Description

The compound 2-((5-(3,4-dichlorophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide is a chemical entity that appears to be designed for biological activity, potentially as an anticancer or antibacterial agent. The structure suggests the presence of an imidazole ring, a common moiety in many biologically active compounds, which is flanked by phenyl rings with various substituents that could influence its activity profile.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, a series of N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives were synthesized using an amidation reaction with EDC and HOBt in acetonitrile at room temperature . Although the specific synthesis of the compound is not detailed, the methods used for these derivatives could potentially be adapted for its synthesis, considering the structural similarities, particularly the presence of the phenylacetamide moiety and a sulfur-containing heterocycle.

Molecular Structure Analysis

The molecular structure of the compound includes several functional groups that are likely to influence its biological activity. The imidazole ring is a five-membered heterocycle containing two nitrogen atoms, which is known to interact with biological macromolecules. The dichlorophenyl and trifluoromethylphenyl substituents on the imidazole ring add to the compound's lipophilicity and could affect its ability to penetrate cellular membranes. The presence of a thiadiazole ring in related compounds has been shown to contribute to cytotoxic activity .

Chemical Reactions Analysis

While the specific chemical reactions of the compound have not been detailed, related compounds have been evaluated for their biological activities. For example, the antibacterial activity of a compound with a similar imidazole ring and dichlorophenyl group was assessed, and it was designed to act as a pro-drug, releasing a lethal species within anaerobic bacterial cells . This suggests that the compound may also undergo bioreduction or other chemical transformations within a biological environment to exert its activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound, such as melting points and solubility, would be critical in determining its suitability for use as a drug. While specific data for this compound is not provided, related compounds have had their melting points determined, and spectroscopic methods such as 1H NMR, IR, and MS have been used for characterization . These techniques would likely be applicable for analyzing the physical and chemical properties of the compound as well.

Relevant Case Studies

Although no direct case studies on the compound have been provided, the cytotoxic activity of structurally related compounds has been evaluated in vitro using the MTT procedure against various cancer cell lines, including neuroblastoma, colon cancer, and prostate cancer . These studies could serve as a basis for further investigation into the anticancer potential of the compound . Additionally, the design of related compounds as pro-drugs for targeting anaerobic bacteria provides a precedent for the potential antibacterial application of the compound .

Scientific Research Applications

Anticonvulsant Activity

Research has shown interest in the synthesis and evaluation of compounds with imidazolyl and phenylacetamide groups for anticonvulsant activities. For instance, studies on omega-(1H-imidazol-1-yl)-N-phenylacetamide derivatives have identified compounds with significant activity against seizures induced by maximal electroshock (MES) (Aktürk et al., 2002).

Antimicrobial Activity

Novel thiazolidinone and acetidinone derivatives, including those with dichlorophenyl groups, have been synthesized and demonstrated antimicrobial activity against various micro-organisms. These compounds' structures were confirmed using elemental analysis, IR, 1H NMR, and Mass spectral data (Mistry et al., 2009).

Antibacterial and Antitumor Activity

Derivatives featuring imidazolyl and phenylacetamide structures have been investigated for their antibacterial and antitumor activities. For example, QSAR studies on 4-oxo-thiazolidines and 2-oxo-azetidines as potential antibacterial agents highlighted the positive contributions of substituents increasing hydrophobicity or steric bulk (Desai et al., 2008). Furthermore, benzothiazole derivatives bearing different heterocyclic rings have been screened for potential antitumor activity, showing considerable activity against some cancer cell lines (Yurttaş et al., 2015).

Molecular Structure and pKa Determination

The molecular structures of related compounds have been elucidated through crystallography, demonstrating interactions that contribute to the stability and reactivity of these molecules (Boechat et al., 2011). Additionally, the pKa values of newly synthesized acetamide derivatives were determined, revealing insights into their chemical behavior and potential application areas (Duran & Canbaz, 2013).

properties

IUPAC Name

2-[5-(3,4-dichlorophenyl)-1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16Cl2F3N3OS/c25-19-10-9-15(11-20(19)26)21-13-30-23(34-14-22(33)31-17-6-2-1-3-7-17)32(21)18-8-4-5-16(12-18)24(27,28)29/h1-13H,14H2,(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFSWYOHWNNFYKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2C3=CC=CC(=C3)C(F)(F)F)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16Cl2F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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